4-(3,4-二羟基苯基)丁烷-2-酮

描述

Synthesis Analysis

The synthesis of compounds structurally related to 4-(3,4-Dihydroxyphenyl)butan-2-one involves diverse chemical reactions, including the reaction of bromopropene with hydroxybenzaldehydes to produce novel compounds and the one-pot synthesis method using K10 montmorillonite under solvent-free conditions for synthesizing chromen-4-ones. These methods highlight the versatility in synthesizing derivatives through the incorporation of different functional groups and catalytic processes (Wang Yong-jian, 2010; Jie Han et al., 2016).

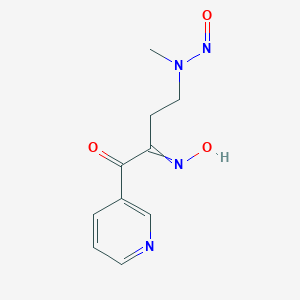

Molecular Structure Analysis

The molecular structure of derivatives closely related to 4-(3,4-Dihydroxyphenyl)butan-2-one, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been elucidated through crystallographic studies. These studies reveal specific crystal systems and spatial arrangements, contributing to the understanding of molecular interactions and stability (M. Shi & Jian Jiang, 1999).

Chemical Reactions and Properties

Various chemical reactions involving 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives include halolactonization and gamma-hydroxylation, showcasing the compound's reactivity towards synthesizing halogenated furanones. Additionally, the electrocatalytic hydrogenation of related enones to ketones at nickel cathodes illustrates the compound's versatility in undergoing reduction reactions (Shengming Ma et al., 2004; A. Bryan & J. Grimshaw, 1997).

Physical Properties Analysis

The physical properties of 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives, including crystallographic data, provide insight into the compound's solid-state characteristics. These data, such as crystal systems and unit cell dimensions, are crucial for understanding the material's phase behavior and potential applications in material science (F. Toda et al., 1985).

Chemical Properties Analysis

The chemical properties of 4-(3,4-Dihydroxyphenyl)butan-2-one derivatives are highlighted by their reactivity in various chemical transformations. These include the formation of polyheterocyclic compounds through photoinduced oxidative annulation, demonstrating the compound's potential in synthesizing complex organic molecules with diverse functional groups (Jin Zhang et al., 2017).

科学研究应用

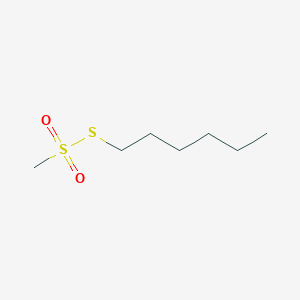

化妆品应用:4-(苯硫基)丁烷-2-酮,一种相关化合物,已被发现能有效抑制黑色素合成和黑素体成熟,表明在医疗美容学中具有潜在用途 (吴等人,2015 年)。

香料化合物的合成:研究表明,通过涉及 4-苯基丁烷-2-酮的过程成功合成了香的 3,6-二氮杂双环[3.3.1]壬-9-酮,从而形成了带有苯环的芳香化合物 (库兹涅佐夫等人,2015 年)。

晶体学研究:4-苯基丁烷-2-酮衍生物的晶体结构已经过分析,揭示了特定的结构细节 (施和江,1999 年)。

抗炎特性:具有小亲脂基团和丁烷-2-酮侧链的化合物显示出抗炎活性。这表明在药理学应用中具有潜力 (古迪等人,1978 年)。

电化学转化:4-(4-羟基苯基)丁烯-2-酮可以使用电催化氢化有效地转化为 4-苯基丁烷-2-酮,这种方法优于铅基还原工艺 (布莱恩和格林肖,1997 年)。

催化化学合成:负载型 AuPd 纳米合金催化剂可以从 4-甲氧基苄醇和丙酮,通过氢自动转移,一步合成 4-(4-甲氧基苯基)丁烷-2-酮 (莫拉德等人,2017 年)。

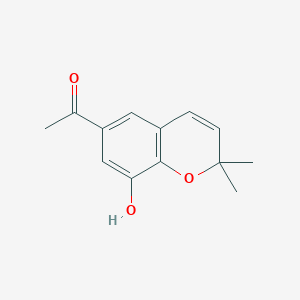

天然产物中的存在:覆盆子果实含有 4-(4'-羟基苯基)丁烷-2-酮的 d-吡喃葡萄糖苷,可以使用核磁共振波谱法进行鉴定 (帕布斯特等人,1990 年)。

法医和临床毒理学:与 4-苯基丁烷-2-酮相关的 3,4-亚甲二氧苯基烷基胺的 β-酮衍生物被滥用为精神活性物质的替代品,这使得它们在法医和临床毒理学中的分析至关重要 (才津等人,2011 年)。

药理学和药物代谢:与 4-苯基丁烷-2-酮相关的 bk-MBDB 和 bk-MDEA 等合成药物的代谢物主要在人尿中形成 4-羟基-3-甲氧基代谢物 (才津等人,2009 年)。

绿色化学应用:已经开发出一种在无溶剂条件下使用 K10 蒙脱石的一锅合成方法来合成 4-苯基丁烷-2-酮的衍生物 (韩等人,2016 年)。

未来方向

属性

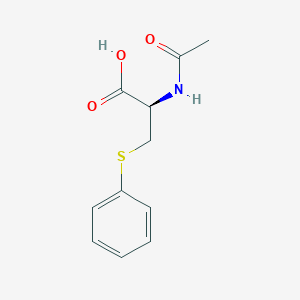

IUPAC Name |

4-(3,4-dihydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZQZQCADPIVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436633 | |

| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dihydroxyphenyl)butan-2-one | |

CAS RN |

61152-62-3 | |

| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3h-imidazo[4,5-f]quinoline](/img/structure/B14863.png)